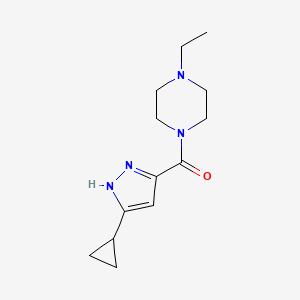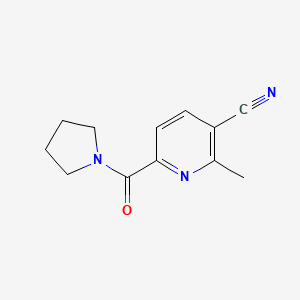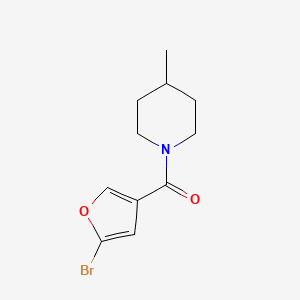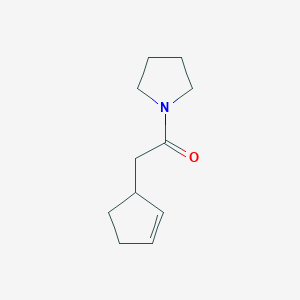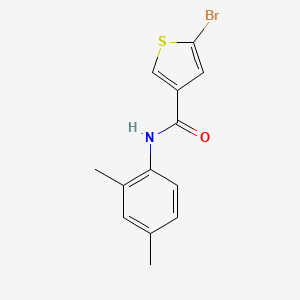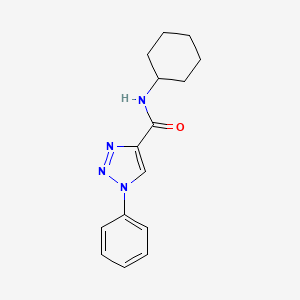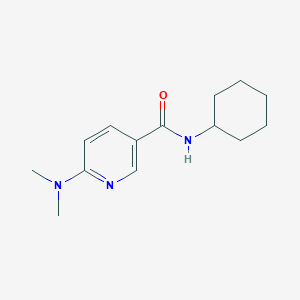
N-cyclohexyl-6-(dimethylamino)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-6-(dimethylamino)pyridine-3-carboxamide, commonly known as CDAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CDAP belongs to the family of pyridine derivatives and has a molecular formula of C16H24N4O.
作用機序
The mechanism of action of CDAP as a catalyst involves the formation of a complex between CDAP and the substrate. This complex undergoes a nucleophilic attack by the nucleophile, leading to the formation of an intermediate. The intermediate then undergoes a deprotonation step, leading to the formation of the final product.
Biochemical and Physiological Effects:
CDAP has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that CDAP may have antimicrobial properties and can inhibit the growth of bacteria and fungi. CDAP has also been shown to have anticancer properties and can induce apoptosis in cancer cells.
実験室実験の利点と制限
CDAP has several advantages as a catalyst in lab experiments. It is stable, easy to handle, and can be easily synthesized. CDAP is also highly selective and can catalyze reactions with high yields. However, CDAP has some limitations as well. It is relatively expensive and may not be suitable for large-scale reactions. CDAP is also sensitive to air and moisture and must be handled with care.
将来の方向性
CDAP has several potential applications in various fields, and future research can focus on exploring these applications. Some of the future directions for CDAP research include:
1. Developing new synthetic routes for CDAP and its derivatives.
2. Studying the mechanism of action of CDAP and its derivatives in detail.
3. Exploring the potential applications of CDAP in the synthesis of natural products and pharmaceuticals.
4. Investigating the antimicrobial and anticancer properties of CDAP and its derivatives.
5. Developing new methods for the functionalization of CDAP and its derivatives.
Conclusion:
In conclusion, CDAP is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CDAP is used as a catalyst in various reactions and has several advantages and limitations in lab experiments. CDAP has not been extensively studied for its biochemical and physiological effects, but it has shown promise as an antimicrobial and anticancer agent. Future research can focus on exploring the potential applications of CDAP in various fields and developing new synthetic routes for CDAP and its derivatives.
合成法
The synthesis of CDAP involves the reaction of N-cyclohexyl-6-chloronicotinamide and dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization.
科学的研究の応用
CDAP has found numerous applications in scientific research, particularly in the field of organic synthesis. CDAP is used as a catalyst in various reactions such as the acylation of alcohols and amines, the esterification of carboxylic acids, and the amidation of carboxylic acids. CDAP has also been used in the synthesis of various natural products and pharmaceuticals.
特性
IUPAC Name |
N-cyclohexyl-6-(dimethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-17(2)13-9-8-11(10-15-13)14(18)16-12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDHCEXRYJPDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7502888.png)
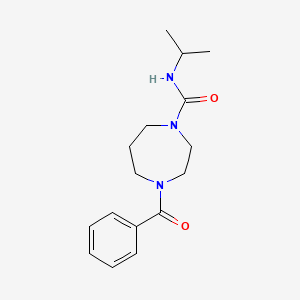
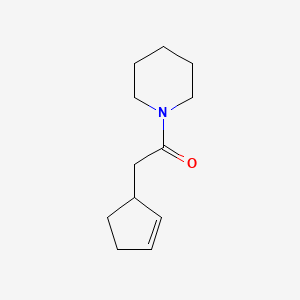
![3-[Benzyl-(3-methylbenzoyl)amino]propanoic acid](/img/structure/B7502923.png)
